1-Acetylpiperidine-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as the acetal derivatives of 1,2,3,4-tetrafluorotriptycene-9-carbaldehyde, involves the formation of rotamers in equilibrium. The synthesis process can be influenced by the choice of acetal moiety and the reaction conditions, which can lead to the selective crystallization of one rotamer from a mixture . Similarly, the synthesis of 1,4-diacyl-3-acylamino-5-aryl-4,5-dihydro-1H-1,2,4-triazoles from aromatic carbaldehyde hydrazones involves the use of acylating agents like acetic anhydride or benzoyl chloride . These methods could potentially be adapted for the synthesis of 1-Acetylpiperidine-4-carbaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 1-Acetylpiperidine-4-carbaldehyde can be complex, with the possibility of different isomers. For instance, the acetal derivatives of 1,2,3,4-tetrafluorotriptycene-9-carbaldehyde exhibit rotational isomerism and atropisomerism, which are forms of stereoisomerism . The molecular structure is often confirmed using spectroscopic data such as NMR, MS, and IR, and in some cases, X-ray analysis is used for further confirmation .
Chemical Reactions Analysis
The chemical reactions involving aldehyde derivatives can lead to various products depending on the reactants and conditions used. For example, the treatment of aromatic carbaldehyde hydrazones with acylating agents results in the formation of 1,4-diacyl-3-acylamino-5-aryl-4,5-dihydro-1H-1,2,4-triazoles . These reactions are typically characterized by spectroscopic methods to confirm the structure of the products.
Physical and Chemical Properties Analysis
The physical and chemical properties of aldehyde derivatives like 1-Acetylpiperidine-4-carbaldehyde can be inferred from related compounds. The equilibrium between different rotamers, as seen in the acetal derivatives of 1,2,3,4-tetrafluorotriptycene-9-carbaldehyde, can be influenced by the solvent, as shown by the shift in equilibrium in CDCl3 . The barriers to interconversion between rotamers are also a significant aspect of the physical properties, affecting the potential for atropisomerism . These properties are crucial for understanding the behavior of such compounds under various conditions.
Scientific Research Applications
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1-Acetylpiperidine-4-carbaldehyde is a chemical compound with the CAS Number: 155826-26-9 and Linear Formula: C8H13NO2 .
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Piperidine derivatives, such as 1-Acetylpiperidine-4-carbaldehyde, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
While specific applications of “1-Acetylpiperidine-4-carbaldehyde” are not readily available, piperidine derivatives, including this compound, have been studied for their potential in cancer treatment . Here are some key points:
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Anticancer Applications : Piperidine and piperine, two major alkaloids extracted from black pepper (Piper nigrum), have shown therapeutic potential against various types of cancers . Piperine has been observed to have therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
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Molecular Mechanisms : Piperine and piperidine can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
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Pharmacological Properties : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Future Directions
Piperidines, including 1-Acetylpiperidine-4-carbaldehyde, are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-acetylpiperidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEFRJJPHHMUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593684 | |
Record name | 1-Acetylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpiperidine-4-carbaldehyde | |
CAS RN |
155826-26-9 | |
Record name | 1-Acetylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetylpiperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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